molecular formula C10H5BrF3NO B1520177 3-Bromo-4-hydroxy-6-trifluoromethylquinoline CAS No. 1065087-84-4

3-Bromo-4-hydroxy-6-trifluoromethylquinoline

Cat. No.: B1520177
CAS No.: 1065087-84-4
M. Wt: 292.05 g/mol
InChI Key: PBWDPZFUWZPUKK-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-6-trifluoromethylquinoline is a fluorinated quinoline derivative characterized by the presence of a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxy-6-trifluoromethylquinoline typically involves the following steps:

  • Bromination: The starting quinoline compound is subjected to bromination to introduce the bromine atom at the 3-position.

  • Hydroxylation: The brominated quinoline undergoes hydroxylation to introduce the hydroxyl group at the 4-position.

  • Trifluoromethylation: The hydroxylated quinoline is then trifluoromethylated to introduce the trifluoromethyl group at the 6-position.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-hydroxy-6-trifluoromethylquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Quinone derivatives, such as 3-bromo-4-hydroxy-6-trifluoromethylquinone.

  • Reduction: Reduced quinoline derivatives, such as this compound dihydroquinoline.

  • Substitution: Substituted quinoline derivatives, such as 3-alkyl-4-hydroxy-6-trifluoromethylquinoline.

Scientific Research Applications

3-Bromo-4-hydroxy-6-trifluoromethylquinoline has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as an antitumor agent and in the development of new drugs.

  • Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-Bromo-4-hydroxy-6-trifluoromethylquinoline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target system.

Comparison with Similar Compounds

3-Bromo-4-hydroxy-6-trifluoromethylquinoline is unique due to its combination of bromine, hydroxyl, and trifluoromethyl groups. Similar compounds include:

  • 3-Bromoquinoline: Lacks the hydroxyl and trifluoromethyl groups.

  • 4-Hydroxyquinoline: Lacks the bromine and trifluoromethyl groups.

  • 6-Trifluoromethylquinoline: Lacks the bromine and hydroxyl groups.

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Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-15-8-2-1-5(10(12,13)14)3-6(8)9(7)16/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWDPZFUWZPUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671089
Record name 3-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065087-84-4
Record name 3-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1065087-84-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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